molecular formula C17H14BrN3 B6347760 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354929-14-8

4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No. B6347760
CAS RN: 1354929-14-8
M. Wt: 340.2 g/mol
InChI Key: ZJRUDLHVKIQQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-Bromo-3-methylphenyl-6-phenylpyrimidin-2-amine, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which includes a bromine atom and a methyl group attached to a pyrimidine ring. This compound has been used in a variety of research applications, ranging from biochemical studies to pharmaceutical development.

Scientific Research Applications

4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. This compound has been studied for its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression. Furthermore, this compound has been studied for its potential use in the development of pharmaceuticals, such as antiviral drugs.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound may act as an anti-inflammatory agent, an antioxidant, and a modulator of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine have not been fully studied. However, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to possess anti-inflammatory, antioxidant, and gene expression modulating properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments include its relatively low cost and its availability from a variety of sources. Additionally, this compound can be synthesized in a relatively simple manner. The main limitation of this compound is its lack of specificity, which can lead to unwanted side effects.

Future Directions

The potential future directions for 4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine include further exploration of its biochemical and physiological effects, as well as its potential applications in the development of pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of more specific and effective inhibitors. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods. Finally, further research into the potential side effects of this compound could lead to the development of safer and more effective inhibitors.

Synthesis Methods

4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a variety of methods. One method involves the reaction of 4-bromo-3-methylphenol with an amine in the presence of a base. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields the desired product in good yields. Another method involves the reaction of 4-(3-bromophenyl)-6-methylpyrimidine with a primary amine in the presence of a base. This reaction yields the desired product in good yields.

properties

IUPAC Name

4-(3-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3/c1-11-4-2-5-12(8-11)15-10-16(21-17(19)20-15)13-6-3-7-14(18)9-13/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRUDLHVKIQQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.